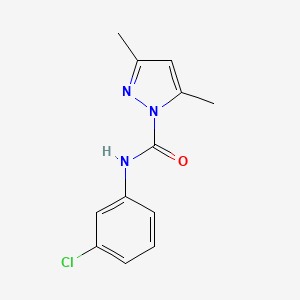![molecular formula C14H13N3S B5697380 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline](/img/structure/B5697380.png)
2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinoline family and has a unique structure that makes it an interesting subject of study. In
科学的研究の応用
2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its antitumor, antifungal, and antibacterial properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been explored for its ability to act as a photosensitizer in dye-sensitized solar cells.
作用機序
The mechanism of action of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in DNA replication and cell division, thereby preventing the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline has low toxicity and does not have any significant adverse effects on the body. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, fungi, and bacteria. However, further studies are needed to determine its efficacy and safety in vivo.
実験室実験の利点と制限
One advantage of using 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline in lab experiments is its low toxicity and high solubility in common solvents such as DMF and DMSO. This makes it easy to handle and use in various assays. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in specific applications.
将来の方向性
There are several future directions for the study of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline. One direction is to further investigate its potential as an antitumor, antifungal, and antibacterial agent. This could involve studying its efficacy and safety in animal models and clinical trials. Another direction is to explore its potential as a photosensitizer in dye-sensitized solar cells. This could involve optimizing its structure to improve its efficiency and stability. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
合成法
The synthesis of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline involves the reaction of 2-chloro-4-methylquinoline with 1-methyl-1H-imidazole-2-thiol in the presence of a base such as sodium hydride. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out under reflux conditions. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reagents.
特性
IUPAC Name |
2-methyl-4-(1-methylimidazol-2-yl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-9-13(18-14-15-7-8-17(14)2)11-5-3-4-6-12(11)16-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPODHBVHLIXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)SC3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)
![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5697300.png)
![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)
![2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B5697329.png)


![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)

![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)


![4-tert-butyl-N'-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5697372.png)
![3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5697377.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5697379.png)